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Introduction
(3S,4R)-4-aminooxan-3-ol hydrochloride is a chiral heterocyclic compound of significant

interest in medicinal chemistry and drug discovery. Its rigid tetrahydropyran (oxane) scaffold,

coupled with the stereochemically defined amino and hydroxyl functional groups, makes it a

valuable building block for the synthesis of complex molecules with potential therapeutic

applications. The tetrahydropyran ring is a prevalent motif in numerous marketed drugs, valued

for its ability to impart favorable pharmacokinetic properties. This guide provides an in-depth

analysis of the compound's chemical identity, structure, and significance.

Part 1: Chemical Identity and Structure
A precise understanding of a molecule's nomenclature and structure is fundamental for

unambiguous scientific communication and reproducibility.

IUPAC Nomenclature
The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic method

for naming chemical compounds. The officially recognized IUPAC name for the compound is

(3S,4R)-4-aminooxan-3-ol;hydrochloride[1].
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An equally valid and frequently utilized systematic name is (3S,4R)-4-aminotetrahydro-2H-

pyran-3-ol hydrochloride[1][2]. The term "oxane" is the Hantzsch-Widman name for a six-

membered saturated ring containing one oxygen atom, while "tetrahydropyran" is a more

traditional name for the same heterocyclic system[3][4]. Both naming conventions are correct,

with "oxane" being the preferred IUPAC name for the parent heterocycle. The "(3S,4R)"

stereochemical descriptors define the absolute configuration of the two chiral centers at

positions 3 and 4 of the oxane ring.

Chemical Structure and Stereochemistry
The chemical structure of (3S,4R)-4-aminooxan-3-ol hydrochloride is characterized by a

central oxane (tetrahydropyran) ring. An amino group (-NH2) is attached to the carbon at

position 4, and a hydroxyl group (-OH) is attached to the carbon at position 3. The

hydrochloride salt is formed by the protonation of the basic amino group.

The stereochemistry is crucial to the molecule's identity and its interactions with biological

systems. The "(3S,4R)" designation indicates a trans relationship between the amino and

hydroxyl groups.

Below is a 2D representation of the chemical structure:

Caption: 2D structure of (3S,4R)-4-aminooxan-3-ol hydrochloride.

Physicochemical Properties
A summary of the key physicochemical properties is presented in the table below.

Property Value Source

Molecular Formula C5H12ClNO2 [1][5][6]

Molecular Weight 153.61 g/mol [1][5][6]

CAS Number 1630815-44-9 [2][5][7]

Canonical SMILES C1COC--INVALID-LINK--O.Cl [1]

InChIKey
GZXXMEFWSWRREY-

TYSVMGFPSA-N
[1]
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Part 2: Synthesis and Reactivity
The synthesis of stereochemically pure aminotetrahydropyranols is a key challenge in organic

synthesis. The methodologies employed often involve stereoselective reactions to control the

relative and absolute stereochemistry of the amino and hydroxyl groups.

General Synthetic Strategies
The synthesis of functionalized tetrahydropyran scaffolds can be achieved through various

methods, including the Prins cyclization[8][9]. This reaction involves the acid-catalyzed

condensation of an alkene (or alcohol precursor) with an aldehyde. Asymmetric variations of

the Prins cyclization have been developed to afford enantiomerically enriched tetrahydropyran

derivatives.

Another common approach involves the derivatization of readily available chiral starting

materials. For instance, chiral amino acids or carbohydrates can be converted through a series

of transformations into the desired aminotetrahydropyranol structure[10].

A representative, though not specific to this exact isomer, synthetic route to an

aminotetrahydropyran scaffold is outlined below:

Chiral Pool
Starting Material

Functional Group
Interconversion

Key Cyclization
(e.g., Prins Reaction)

Stereoselective
Reduction/Amination

(3S,4R)-4-aminooxan-3-ol
(Free Base)

Salt Formation
(HCl)

(3S,4R)-4-aminooxan-3-ol
Hydrochloride

Click to download full resolution via product page

Caption: Generalized synthetic workflow for chiral aminotetrahydropyranols.

Experimental Protocol: Conceptual Outline for Salt
Formation
This is a generalized conceptual protocol. Specific reaction conditions may vary.

Dissolution: Dissolve the free base, (3S,4R)-4-aminooxan-3-ol, in a suitable anhydrous

organic solvent (e.g., diethyl ether, isopropanol).
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Acidification: Slowly add a stoichiometric amount of a solution of hydrogen chloride in an

appropriate solvent (e.g., HCl in diethyl ether or isopropanol) to the stirred solution of the free

base. The reaction is typically performed at a reduced temperature (e.g., 0 °C) to control the

exothermicity.

Precipitation: The hydrochloride salt, being less soluble in the organic solvent, will precipitate

out of the solution.

Isolation: The solid product is isolated by filtration.

Purification: The collected solid is washed with a small amount of the cold organic solvent to

remove any unreacted starting material or impurities.

Drying: The purified (3S,4R)-4-aminooxan-3-ol hydrochloride is dried under vacuum to

remove any residual solvent.

Part 3: Applications in Drug Discovery and
Development
The (3S,4R)-4-aminooxan-3-ol moiety is a valuable scaffold in the design of novel therapeutic

agents. Its rigid conformation and defined stereochemistry allow for precise positioning of

pharmacophoric features, which can lead to high-affinity interactions with biological targets.

Rationale for Use in Medicinal Chemistry
Sp3-Richness: The tetrahydropyran ring is an sp3-rich scaffold, which is a desirable feature

in modern drug discovery as it often leads to improved solubility, metabolic stability, and

reduced off-target effects compared to flat, aromatic systems.

Stereochemical Complexity: The presence of two defined chiral centers allows for the

exploration of three-dimensional space, which can be critical for achieving high selectivity for

a particular biological target.

Hydrogen Bonding Capabilities: The amino and hydroxyl groups are excellent hydrogen

bond donors and acceptors, enabling strong and specific interactions with protein targets.

Potential Therapeutic Areas
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While specific biological activity for (3S,4R)-4-aminooxan-3-ol hydrochloride itself is not

extensively documented in the public domain, related aminotetrahydropyran and amino-alcohol

motifs are found in a wide range of biologically active molecules, including:

Antibacterial agents[11]

Antiviral agents

Central nervous system (CNS) agents[12]

Anticancer agents[13]

The incorporation of this specific scaffold into larger molecules could lead to the development

of novel drugs in these and other therapeutic areas.

Conclusion
(3S,4R)-4-aminooxan-3-ol hydrochloride is a well-defined chemical entity with significant

potential as a building block in drug discovery. Its unique combination of a rigid heterocyclic

core, defined stereochemistry, and versatile functional groups makes it an attractive starting

point for the synthesis of novel therapeutic agents. A thorough understanding of its chemical

properties, as outlined in this guide, is essential for its effective utilization in research and

development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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